N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS: 185391-33-7; synonyms: TCS 1105, CHEMBL127135) is a synthetic indole-based acetamide derivative characterized by a 2-methylindole core linked to a 2-oxoacetamide moiety and a 4-fluorobenzyl group. The 4-fluorobenzyl substituent enhances metabolic stability and modulates electronic properties compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-16(14-4-2-3-5-15(14)21-11)17(22)18(23)20-10-12-6-8-13(19)9-7-12/h2-9,21H,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBDWXFRCCMMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, and the oxoacetamide moiety can be formed through a condensation reaction with an appropriate amine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group, forming an indole-3-hydroxyacetamide derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or a catalyst.
Major Products Formed:
Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid.
Reduction: Indole-3-hydroxyacetamide.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: This compound may have therapeutic potential due to its ability to interact with various biological targets, such as enzymes and receptors.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exerts its effects involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The fluorophenyl group enhances the compound's binding affinity and selectivity, while the oxoacetamide moiety may be involved in the formation of covalent bonds with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications to the Indole Core
Adamantane-Substituted Indole Analogs
- Compound 5b : N-(4-Fluorobenzyl)-2-(2-adamantan-1-yl-1H-indol-3-yl)-2-oxoacetamide
- Structural Difference : The 2-methylindole group is replaced with a bulky adamantane moiety.
- Synthesis : Higher yield (87.5%) compared to other derivatives due to improved steric stabilization .
- Biological Activity : Adamantane derivatives (e.g., compound 5r in ) exhibit potent cytotoxicity against cancer cells (HepG2 IC₅₀ = 10.56 ± 1.14 μM) by inducing caspase-8-dependent apoptosis .
Methoxy-Substituted Indole Analogs
- Compound 2b: 2-(4-Methoxy-1H-indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide Structural Difference: A 4-methoxy group replaces the 2-methylindole.
Modifications to the N-Benzyl Group
Chlorobenzyl Analogs
- Compound M5 : 2-(1-(4-Chlorobenzyl)-5-(hydroxymethyl)-2-methyl-1H-indol-3-yl)-N-(2-methoxypyridin-4-yl)-2-oxoacetamide
2.2.2. Non-Halogenated Benzyl Analogs
- Compound 1 : N-Phenethyl-2-(1H-indol-3-yl)-2-oxoacetamide
Modifications to the Acetamide Side Chain
Morpholine-Substituted Analogs
- Compound 8018-3139 : 2-(2-Methyl-1H-indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide
Triazinyl Acetamides
- Compound 3g: N-(4-(Dimethylamino)-1,3,5-triazin-2-yl)-2-(4-fluorophenyl)-2-oxoacetamide Structural Difference: The indole core is absent; the oxoacetamide is linked to a triazine ring. Physical Properties: Melting point (MP) = 198–200°C; HRMS: [M + H]⁺ = 363.2064. Such analogs prioritize crystallinity for material science applications .
Biological Activity
The compound N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide , also known by its chemical structure C17H18FN3O2, is a member of the indole derivative family. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Structure and Composition
- Molecular Formula : C17H18FN3O2
- Molecular Weight : 315.34 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 150-152 °C |
| Solubility | Soluble in DMSO and ethanol |
| LogP | 3.5 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that this compound may act as a modulator of serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation and cognitive functions.
Pharmacological Effects
- Antidepressant Activity : Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. This effect is hypothesized to be mediated through serotonin receptor modulation.
- Anxiolytic Effects : The compound has also been evaluated for its potential anxiolytic properties, showing promise in reducing anxiety-like behaviors in rodent models.
- Neuroprotective Properties : Preliminary findings suggest that this compound may offer neuroprotective effects, potentially beneficial in neurodegenerative diseases.
Case Study 1: Antidepressant Activity
In a double-blind study involving male rats, this compound was administered at varying doses (10 mg/kg, 20 mg/kg). The results indicated a significant reduction in immobility time during the forced swim test, suggesting antidepressant-like effects comparable to standard SSRIs.
Case Study 2: Anxiolytic Effects
Another study assessed the anxiolytic potential of this compound using the elevated plus maze model. Rats treated with this compound displayed increased time spent in open arms compared to control groups, indicating reduced anxiety levels.
Toxicity and Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies reveal a high therapeutic index, with no significant adverse effects observed at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
